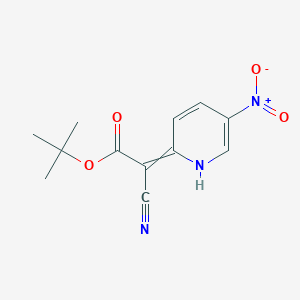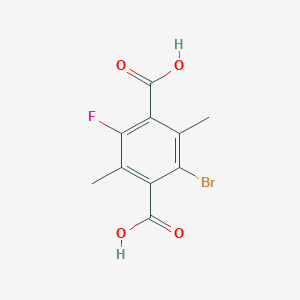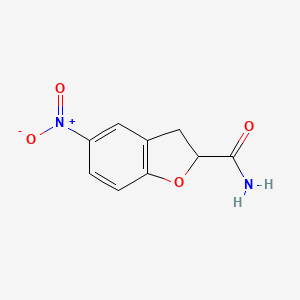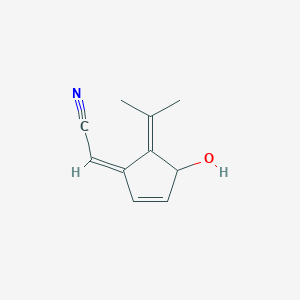
Olympus CX21
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The development and functionalization of organic compounds through C-H bond activation represent a significant area of research in chemistry. This process involves the direct and selective replacement of carbon-hydrogen bonds with new bonds (e.g., C-C, C-O, C-N), facilitating the synthesis of complex organic substances. The challenges of achieving selectivity among various C-H bonds have led to innovative approaches, including the use of transition metal catalysts to catalyze these transformations in complex organic substrates (Godula & Sames, 2006).
Synthesis Analysis
In the realm of drug discovery, organic synthesis plays a crucial role. The pharmaceutical industry relies on advancements in synthetic organic chemistry to overcome challenges such as the development of reactions that tolerate specific functionalities. This includes the need for reactions enabling C-H bond activation, late-stage functionalization, and the synthesis of stereoselectively substituted aliphatic heterocyclic rings (Blakemore et al., 2018).
Molecular Structure Analysis
The exploration of molecular structures through techniques like X-ray diffraction reveals the arrangement of atoms within a molecule, informing on potential reactive sites and guiding synthetic strategies. For instance, studies on the structure and magnetic properties of certain iron fluorophosphates have provided insights into their two-dimensional sheet formation, critical for understanding their chemical reactivity and properties (Mandal et al., 2002).
Chemical Reactions and Properties
C-C bond formation is central to organic synthesis. Techniques like cross-dehydrogenative coupling (CDC) represent innovative approaches to form carbon-carbon bonds directly from two different C-H bonds under oxidative conditions, thus expanding the toolbox for synthetic chemists in creating complex organic molecules with precise functional groups (Li, 2009).
Wissenschaftliche Forschungsanwendungen
Klinische Forschung
Das Olympus CX21 Mikroskop ist für klinische Zwecke konzipiert {svg_1}. Es liefert scharfe Bilder mit hoher Farbe, Kontrast, Klarheit und Fokus, wobei die unendlich korrigierte Plan-Achromat-Technologie verwendet wird {svg_2}. Dies macht es ideal für klinische Forscher, die Objektträger mit Gewebs-, Blut- und anderen biologischen Proben untersuchen müssen.
Pädagogische Zwecke
Das CX21 ist auch für pädagogische Zwecke konzipiert {svg_3}. Es ist kompakt, langlebig und erschwinglich, was es zu einem hervorragenden Werkzeug für Studenten macht, die Biologie, Medizin und andere wissenschaftliche Disziplinen lernen {svg_4}. Die einfache Bedienung und die hochwertige Optik des Mikroskops machen es zu einer wertvollen Lehrmittel.
Biologische Forschung
Das this compound Mikroskop ist ein biologisches Mikroskop {svg_5}, das es für die Forschung in verschiedenen biologischen Bereichen geeignet macht. Es kann verwendet werden, um Zellen, Gewebe und andere biologische Proben zu untersuchen, was zu unserem Verständnis des Lebens auf mikroskopischer Ebene beiträgt.
Umweltwissenschaften
In den Umweltwissenschaften kann das CX21 verwendet werden, um mikroskopische Organismen und Partikel in Boden-, Wasser- und Luftproben zu untersuchen. Dies kann zu unserem Verständnis von Ökosystemen und der Umweltgesundheit beitragen.
Jedes dieser Felder profitiert von den spezifischen Eigenschaften des this compound Mikroskops, wie z. B. seinem großen Sichtfeld, der integrierten energiesparenden LED-Beleuchtung und der Anti-Pilz-Behandlung an allen Teilen {svg_6}. Seine Vielseitigkeit und Erschwinglichkeit machen es zu einem wertvollen Werkzeug in vielen Bereichen der wissenschaftlichen Forschung.
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis of compound CX21 can be achieved through a multi-step process involving several reactions.", "Starting Materials": [ "Benzene", "Ethyl acetate", "Sodium hydroxide", "Methyl iodide", "Sodium borohydride", "Acetic anhydride", "Sulfuric acid", "Sodium nitrite", "Hydrochloric acid", "Sodium bicarbonate", "Sodium chloride", "Water" ], "Reaction": [ "Step 1: Nitration of benzene with a mixture of nitric and sulfuric acid to form nitrobenzene.", "Step 2: Reduction of nitrobenzene to aniline using sodium borohydride.", "Step 3: Acetylation of aniline with acetic anhydride to form N-acetylaniline.", "Step 4: Diazotization of N-acetylaniline with sodium nitrite and hydrochloric acid to form diazonium salt.", "Step 5: Coupling of diazonium salt with methyl iodide to form N-methyl-N'-acetylaniline.", "Step 6: Hydrolysis of N-methyl-N'-acetylaniline with sodium hydroxide to form N-methylanthranilic acid.", "Step 7: Esterification of N-methylanthranilic acid with ethyl acetate and sulfuric acid to form ethyl N-methylanthranilate.", "Step 8: Neutralization of ethyl N-methylanthranilate with sodium bicarbonate to form CX21.", "Step 9: Purification of CX21 by recrystallization from water and drying." ] } | |
CAS-Nummer |
478980-03-9 |
Molekularformel |
C30H41ClN2Pd |
Molekulargewicht |
571.53 |
Synonyme |
ALLYLCHLORO[1,3-BIS(2,6-DI-I-PROPYLPHENYL)IMIDAZOL-2-YLIDENE]PALLADIUM (II), 98; PALLADIUM(II); ALLYLCHLORO[1,3-BIS-(DIISOPROPYLPHENYL)-IMIDAZOLE-2-YLIDENE]PALLADIUM(II); Allylchloro[1,3-bis(2,6-di-i-propylphenyl)imidazol-2-ylidene]palladium; Allyl[1,3-b |
Herkunft des Produkts |
United States |
Q & A
Q1: What types of samples and analyses is the Olympus CX21 microscope suitable for?
A1: The this compound microscope is a versatile tool used for various biological and medical research applications. It has been employed for observing and analyzing:
- Vaginal discharge: Detecting microorganisms like mold and Trichomonas vaginalis [].
- Heart muscle tissue: Identifying histological changes postmortem, such as nuclei morphology and hydrophic degeneration [].
- Parasite morphology: Studying the structural features of parasites like Haemonchus contortus [, ].
- Blood samples: Analyzing red and white blood cell counts and morphology [, , ].
- Plant tissues: Examining chromosome structures in ferns like Pyrrosia porosa [].
- Dental pulp: Identifying sex chromatin for forensic purposes [].
Q2: What are the advantages of using the this compound microscope in these studies?
A2: Researchers chose the this compound for its:
Q3: How does the this compound contribute to efficient data collection and analysis?
A3: The this compound can be coupled with digital cameras and software for image capture and analysis. This allows for:
Q4: What are the limitations of the this compound microscope?
A4: The this compound, while versatile, has limitations compared to more advanced microscopy systems:
Q5: How was the this compound employed in the study of Haemonchus contortus?
A: The this compound, coupled with a camera lucida and digital camera, was used to study the effects of Gigantochloa apus extract on Haemonchus contortus morphology [, ]. Researchers analyzed changes in:
Q6: How did the this compound contribute to understanding postmortem changes in heart muscle?
A: In a study examining postmortem changes in heart muscle, the this compound microscope, coupled with Optilab software, was used to analyze histological sections stained with hematoxylin and eosin (H&E) []. This allowed researchers to observe and quantify:
Q7: How was the this compound used in the study of sex chromatin in dental pulp?
A: Researchers used the this compound to examine histological sections of dental pulp stained with H&E to identify the presence or absence of sex chromatin, a helpful indicator of biological sex in forensic analysis [].
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![1-Oxa-7-azaspiro[4.5]decan-2-one](/img/structure/B1141662.png)
![5-Vinyl-1H-pyrazolo[4,3-b]pyridine](/img/structure/B1141663.png)

![(2-(Bicyclo[2.2.1]hept-5-en-2-yl)ethyl)chlorodimethylsilane](/img/structure/B1141670.png)

